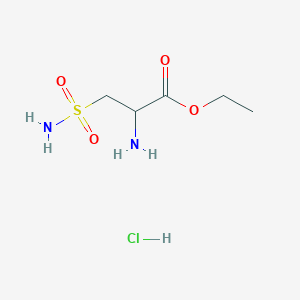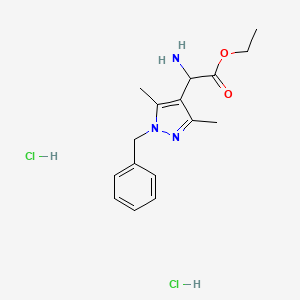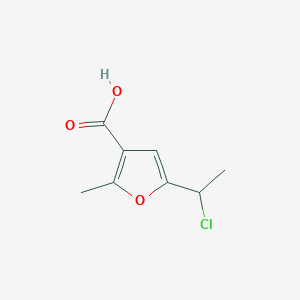
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-N,N-dimethylcyclohexane-1-carboxamide (DFDMC) is a fluorinated carboxamide compound that has been studied for its potential applications in various scientific research fields. DFDMC is an organofluorine compound that has been found to possess unique properties which make it an attractive molecule for use in laboratory experiments. It has been used in a wide range of research areas, including but not limited to biochemistry, pharmacology, and toxicology.
Mechanism of Action
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been found to act as an inhibitor of the enzyme cytochrome P450 (CYP) 3A4. CYP3A4 is an enzyme that is involved in the metabolism of many drugs and other compounds. By inhibiting this enzyme, 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide can alter the metabolism of drugs and other compounds, thus altering the pharmacokinetics of those compounds. This can be used to study the metabolism of drugs in the body and to study the effects of environmental pollutants on human health.
Biochemical and Physiological Effects
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been found to possess a variety of biochemical and physiological effects. In laboratory experiments, 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been found to act as an inhibitor of the enzyme CYP3A4. This can lead to changes in the metabolism of drugs and other compounds, which can lead to changes in the pharmacokinetics of those compounds. Additionally, 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins and other molecules in the body.
Advantages and Limitations for Lab Experiments
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used as an inhibitor of the enzyme CYP3A4. Additionally, it has been found to have an effect on the expression of certain genes, which can be useful in studying the effects of environmental pollutants on human health. However, there are some limitations to using 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide in laboratory experiments. For example, it is not very stable, and it can decompose in the presence of light or heat. Additionally, it can cause irritation to the skin and eyes, and it can be toxic if inhaled or ingested.
Future Directions
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has potential applications in a variety of scientific research fields. It can be used to study the metabolism of drugs and other compounds, as well as the effects of environmental pollutants on human health. Additionally, it can be used to study the mechanisms of action of various drugs and to study the expression of certain genes. Future research could focus on further understanding the biochemical and physiological effects of 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide, as well as exploring new methods of synthesis and new applications for 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide. Additionally, further research could focus on the development of safer and more stable forms of 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide for use in laboratory experiments.
Synthesis Methods
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide can be synthesized using a variety of chemical reactions. The most common method of synthesis involves a Friedel-Crafts reaction, which is a type of electrophilic aromatic substitution. In this reaction, a chloroformate ester is reacted with a Lewis acid catalyst to form the desired product. Other methods of synthesis include the use of an amine-catalyzed reaction and the use of an acid-catalyzed reaction.
Scientific Research Applications
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been used in a wide range of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of the metabolism of drugs and other compounds. It has also been used in the study of the mechanisms of action of various drugs and in the study of the pharmacokinetics of drugs. Additionally, 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been used in the study of the effects of environmental pollutants on human health.
properties
IUPAC Name |
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c1-12(2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOCCGUBDHDWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)


![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)


![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
